molecular formula C9H11FO B115030 Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) CAS No. 145438-89-7

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI)

Cat. No.: B115030
CAS No.: 145438-89-7
M. Wt: 154.18 g/mol
InChI Key: MCENMZBHIHBHPB-VIFPVBQESA-N
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Description

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a fluorine atom attached to the phenyl ring and a hydroxyl group attached to the secondary carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-1-(2-fluorophenyl)propan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method offers high yield and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (S)-1-(2-fluorophenyl)propan-1-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane, (S)-1-(2-fluorophenyl)propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride derivative.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

    Oxidation: (S)-1-(2-fluorophenyl)propan-1-one.

    Reduction: (S)-1-(2-fluorophenyl)propane.

    Substitution: (S)-1-(2-fluorophenyl)propyl chloride.

Scientific Research Applications

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) can be compared with other similar compounds, such as:

    ®-1-(2-fluorophenyl)propan-1-ol: The enantiomer of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI), which may have different biological activities and properties.

    1-(2-fluorophenyl)ethanol: A related compound with a similar structure but lacking the additional carbon atom in the propanol chain.

    1-(2-fluorophenyl)propan-2-ol: A structural isomer with the hydroxyl group attached to the second carbon atom instead of the first.

The uniqueness of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) lies in its specific stereochemistry and the presence of the fluorine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(1S)-1-(2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCENMZBHIHBHPB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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